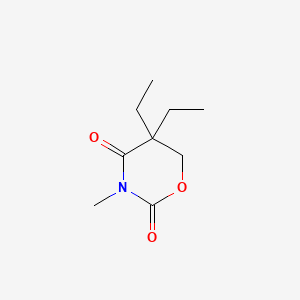Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione
CAS No.: 90609-00-0
Cat. No.: VC17133547
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90609-00-0 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 5,5-diethyl-3-methyl-1,3-oxazinane-2,4-dione |
| Standard InChI | InChI=1S/C9H15NO3/c1-4-9(5-2)6-13-8(12)10(3)7(9)11/h4-6H2,1-3H3 |
| Standard InChI Key | JTMYNVXDMZPYFG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(COC(=O)N(C1=O)C)CC |
Introduction
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic organic compound belonging to the oxazine family. It features a unique structure with two ethyl groups and one methyl group attached to the oxazine ring, which significantly influences its chemical properties and potential applications. The molecular formula of this compound is C9H15NO3, and its molecular weight is approximately 185.22 g/mol, as reported by PubChem and other sources .
Synthesis Methods
The synthesis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione can be achieved through various chemical reactions. The choice of amine and reaction conditions, such as temperature and solvent, are crucial for determining the efficiency of the synthesis. Using weakly basic amines can enhance reaction rates compared to strongly basic ones.
Potential Applications
This compound has potential applications in several scientific fields, including materials science and medicinal chemistry. Its unique structure and functional properties make it an interesting candidate for further research in these areas.
Comparison with Similar Compounds
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione shares structural similarities with other heterocyclic compounds but exhibits distinct chemical behavior due to its specific arrangement of substituents.
Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dihydro-5-methyl-2H-pyran-2-one | Pyran ring | Different reactivity due to ring strain |
| 4-Methylthiazole | Thiazole ring | Known for antimicrobial properties |
| 1,3-Oxazolidine | Similar oxazine structure | Used in asymmetric synthesis |
| 2-Acetylpyridine | Pyridine ring | Exhibits notable biological activity |
Research Findings and Future Directions
Interaction studies involving dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione are essential for understanding its behavior in biological systems. Further research should focus on exploring its reactivity patterns and potential applications in synthetic chemistry and medicinal fields.
Given the compound's unique structure and potential applications, continued investigation into its synthesis methods, chemical properties, and biological interactions will be crucial for unlocking its full potential in various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume